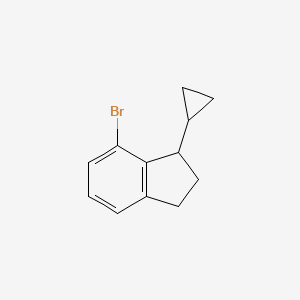
7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C12H13Br. It is a derivative of indene, featuring a bromine atom at the 7th position and a cyclopropyl group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene typically involves the bromination of 1-cyclopropyl-2,3-dihydro-1H-indene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed .
Chemical Reactions Analysis
Types of Reactions
7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the removal of the bromine atom or the reduction of the cyclopropyl group
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst
Major Products
Substitution: Products include various substituted indenes depending on the nucleophile used.
Oxidation: Products include indanones or indane carboxylic acids.
Reduction: Products include dehalogenated indenes or reduced cyclopropyl derivatives
Scientific Research Applications
7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity and influencing biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
7-bromo-1H-indene: Lacks the cyclopropyl group, making it less sterically hindered.
1-cyclopropyl-2,3-dihydro-1H-indene:
7-bromo-1H-indole: Contains a nitrogen atom in the ring, leading to different chemical properties and biological activities
Uniqueness
7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene is unique due to the presence of both the bromine atom and the cyclopropyl group. This combination imparts distinct steric and electronic properties, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C12H13Br |
|---|---|
Molecular Weight |
237.13 g/mol |
IUPAC Name |
7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H13Br/c13-11-3-1-2-9-6-7-10(12(9)11)8-4-5-8/h1-3,8,10H,4-7H2 |
InChI Key |
LWXOZWRMPIIKGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CCC3=C2C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















